molecular formula C23H23N3OS B10863763 2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide

2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10863763
M. Wt: 389.5 g/mol
InChI Key: IXOBTMPZWWDPDI-UHFFFAOYSA-N
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Description

2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines elements of hydrazine, thioamide, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide typically involves the reaction of diphenylacetyl chloride with N-(2-phenylethyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or diphenylacetyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simple amine with a phenylethyl group, used as a building block in organic synthesis.

    Diphenylacetyl chloride: A reactive acyl chloride used in the synthesis of various organic compounds.

    N-(2-Phenylethyl)hydrazinecarbothioamide: A related hydrazine derivative with similar structural features.

Uniqueness

2-(diphenylacetyl)-N-(2-phenylethyl)hydrazinecarbothioamide is unique due to its combination of diphenylacetyl and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

1-[(2,2-diphenylacetyl)amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C23H23N3OS/c27-22(25-26-23(28)24-17-16-18-10-4-1-5-11-18)21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,27)(H2,24,26,28)

InChI Key

IXOBTMPZWWDPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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